2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorophenyl group and an aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 2-fluorophenyl azide and propargyl aldehyde are commonly used as starting materials.
Cycloaddition Reaction: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is typically heated to around 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in a polar solvent like ethanol.
Major Products Formed
Oxidation: 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
- 2-(2-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde
- 2-(2-Methylphenyl)-2H-1,2,3-triazole-4-carbaldehyde
Uniqueness
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
51306-43-5 |
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Molecular Formula |
C9H6FN3O |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-(2-fluorophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-11-5-7(6-14)12-13/h1-6H |
InChI Key |
UPJVKVVMDCKGQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=CC(=N2)C=O)F |
Origin of Product |
United States |
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